2-Chloro-4-(methylsulfonamido)benzoic Acid
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Description
“2-Chloro-4-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 g/mol . The IUPAC name for this compound is 2-chloro-4-methylsulfonylbenzoic acid .
Synthesis Analysis
The synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid involves adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave . The autoclave is heated until the temperature reaches 140°C to 200°C, and a stirring reaction is conducted for 1 hour . Afterward, a NaOH solution with a mass concentration of 20% is added dropwise . The pH value of the filtrate is adjusted to be 2 so that light yellow solid, namely, a 2-chloro-4-(methylsulfonyl)benzoic acid crude product, can be separated out . The crude product is then recrystallized through an absolute methanol hot-melting and cold-separating method to obtain the product .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(methylsulfonyl)benzoic acid can be represented by the SMILES string CS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1
. The InChI representation is 1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(methylsulfonyl)benzoic Acid include a molecular weight of 234.66 g/mol . The compound has a computed XLogP3 value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor .
Scientific Research Applications
Application
2-Chloro-4-nitrobenzoic acid is used as a coformer in the production of pharmaceutical cocrystals and molecular salts . These cocrystals and salts are used to improve the physical properties of active pharmaceutical ingredients (APIs), such as solubility and stability .
Method of Application
The coformer is combined with other compounds, some of pharmaceutical relevance, to create a series of binary complexes . These complexes are formed through a variety of different heteromeric hydrogen-bonded interactions .
Results
The research resulted in the production of three cocrystals and two molecular salts using 2-chloro-4-nitrobenzoic acid as a coformer . All five complexes demonstrated potentially useful chemical and physical properties .
2. Synthesis of SGLT2 Inhibitors
Application
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, is synthesized using 2-Chloro-4-(methylsulfonamido)benzoic Acid . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Method of Application
The exact method of application or experimental procedures for the synthesis of SGLT2 inhibitors using this compound is not specified in the available resources .
Results
The research is currently in preclinical and phase I studies for diabetes therapy . The results or outcomes obtained from these studies are not specified in the available resources .
3. Synthesis of Corn Field Herbicide
Application
2-Chloro-4-(methylsulfonyl)benzoic Acid is an important intermediate in the synthesis of the corn field herbicide 2-(2-chloro-4-methylsulfonyl benzoyl)-hydroresorcinol .
Method of Application
The synthesis involves a catalytic oxidation process. The exact method of application or experimental procedures for the synthesis of the herbicide using this compound is not specified in the available resources .
Results
The results or outcomes obtained from these studies are not specified in the available resources .
4. Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic Acid
Application
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic Acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Method of Application
The exact method of application or experimental procedures for the synthesis of SGLT2 inhibitors using this compound is not specified in the available resources .
Results
The research is currently in preclinical and phase I studies for diabetes therapy . The results or outcomes obtained from these studies are not specified in the available resources .
5. Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid
Application
2-Chloro-4-(methylsulfonyl)benzoic Acid is synthesized from 2-chloro-4-methylsulfonyltoluene . The method includes adding 2-chloro-4-methylsulfonyltoluene, nitric acid, and catalysts into an autoclave, injecting oxygen with pressure intensity of 0 MPa to 3.0 MPa into the autoclave, heating the autoclave till the temperature reaches 140 DEG C to 200 DEG C, keeping the temperature and conducting a stirring reaction for 1 hour, injecting oxygen into the autoclave again, and continuing to keep the temperature and conduct a stirring reaction .
Method of Application
The method includes the following steps :
- Injecting oxygen into the autoclave again, and continuing to keep the temperature and conduct a stirring reaction .
Results
The result is the production of 2-Chloro-4-(methylsulfonyl)benzoic Acid .
6. Synthesis of Corn Field Herbicide
Application
2-Chloro-4-(methylsulfonyl)benzoic Acid is an important intermediate in the synthesis of the corn field herbicide 2- (2-chloro-4-methylsulfonyl benzoyl)-hydroresorcinol .
Method of Application
The synthesis involves a catalytic oxidation process. The exact method of application or experimental procedures for the synthesis of the herbicide using this compound is not specified in the available resources .
Results
The results or outcomes obtained from these studies are not specified in the available resources .
properties
IUPAC Name |
2-chloro-4-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPZWTSCHWHTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methylsulfonamido)benzoic Acid |
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